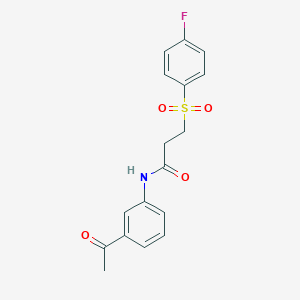

N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as AFN-1252 and is a selective inhibitor of the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme.

Scientific Research Applications

Electrochemical Capacitors and Energy Storage

One significant application of derivatives related to N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide is in the field of electrochemical capacitors. Ferraris et al. (1998) discussed the use of electroactive polymers derived from 3-(4-fluorophenyl)thiophene among others for electrochemical capacitor applications. These materials demonstrated promising energy and power densities, highlighting their potential in high-performance energy storage devices (Ferraris et al., 1998).

Cancer Research and Chemotherapy

In the realm of cancer research, some derivatives have shown potential in inhibiting tumor growth. A study by Yamali et al. (2020) on novel benzenesulfonamide derivatives demonstrated significant in vitro antitumor activity against specific cell lines, suggesting their potential as chemotherapeutic agents (Yamali et al., 2020).

Polymer Science for Fuel Cells

Bae et al. (2009) synthesized a series of sulfonated block copolymers containing fluorenyl groups for fuel-cell applications. These materials showed enhanced proton conductivity and mechanical properties, making them suitable for use in fuel cells (Bae et al., 2009).

Enzyme Inhibition for Therapeutic Applications

Investigations into enzyme inhibitors have also utilized derivatives of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide. For instance, compounds were designed for significant inhibitory profiles against human carbonic anhydrase I and II as well as acetylcholinesterase enzymes, which are relevant in the treatment of various conditions, including glaucoma and Alzheimer's disease (C. Yamali et al., 2020).

Fluorescence Sensors for Chemical Detection

Another research area involves the development of fluorescence sensors, where derivatives of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide could be utilized in the detection of harmful chemicals, offering a sensitive, non-destructive method for environmental monitoring and safety applications (Wu et al., 2019).

properties

IUPAC Name |

N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4S/c1-12(20)13-3-2-4-15(11-13)19-17(21)9-10-24(22,23)16-7-5-14(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVDYRDFDCZBIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-cyclopropyl-1,3-dimethyl-5-((1-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373034.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2373044.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2373045.png)

![Ethyl 2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2373046.png)

![(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide](/img/structure/B2373047.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2373050.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2373052.png)

![N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2373053.png)